molecular formula C8H7BrF3N B1372932 2-Bromo-4-methyl-5-(trifluoromethyl)aniline CAS No. 1260776-57-5

2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1372932
CAS No.: 1260776-57-5
M. Wt: 254.05 g/mol
InChI Key: OUBNGEOXDNRDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-5-(trifluoromethyl)aniline have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .

Mode of Action

It’s structurally similar compound, 2-bromo-5-(trifluoromethyl)aniline, has been used in the synthesis of inhibitors of hcv ns3 protease . These inhibitors typically work by binding to the active site of the enzyme, preventing it from cleaving its substrates and thus disrupting the viral life cycle.

Biochemical Pathways

If it acts similarly to 2-bromo-5-(trifluoromethyl)aniline, it may interfere with the hcv life cycle by inhibiting the ns3 protease .

Pharmacokinetics

The metabolic fate and urinary excretion of a similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats . The compound was dosed to Sprague-Dawley rats and urine was collected over specific intervals . This suggests that the compound may be metabolized and excreted in the urine, but further studies are needed to confirm this for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Result of Action

Similar compounds have been shown to have antimicrobial effects . If this compound acts as an inhibitor of HCV NS3 protease, it could potentially disrupt the viral life cycle and prevent the replication of the virus.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a cool, dry, and well-ventilated place and keep the container tightly closed . Strong oxidizing agents are considered incompatible materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 4-methyl-5-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-4-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 2-Chloro-4-methyl-5-(trifluoromethyl)aniline

Uniqueness

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is unique due to the specific combination of substituents on the aniline ring. The presence of both a bromine atom and a trifluoromethyl group imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-4-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-4-2-6(9)7(13)3-5(4)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBNGEOXDNRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 3
2-Bromo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.